N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine
CAS No.:
Cat. No.: VC15021337
Molecular Formula: C24H22N2OS2
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N2OS2 |
|---|---|
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | 8-ethoxy-4,4-dimethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine |
| Standard InChI | InChI=1S/C24H22N2OS2/c1-4-27-16-12-13-20-18(14-16)21-22(24(2,3)26-20)28-29-23(21)25-19-11-7-9-15-8-5-6-10-17(15)19/h5-14,26H,4H2,1-3H3 |
| Standard InChI Key | DZRYNIUBIUSEAQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC5=CC=CC=C54)SS3)(C)C |
Introduction
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is a complex organic compound featuring a unique structure that includes a dithioloquinoline moiety and a naphthalenamine component. This compound has a molecular weight of approximately 530.7 g/mol and exhibits multiple functional groups, such as an ethoxy group, which contribute to its potential biological activities and chemical reactivity.
Synthesis and Preparation
The synthesis of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature and solvent choice to ensure high yields and purity of the final product.
Biological Activities and Potential Applications
Compounds similar to N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine have shown various biological activities, including potential applications in pharmaceuticals and materials science. The unique structure of this compound allows it to interact effectively with biological macromolecules, suggesting potential therapeutic uses.
Potential Applications:
-
Pharmaceuticals: Enzyme inhibition, protein-ligand interactions
-
Materials Science: Chemical reactivity and stability
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Ethoxyquinoline | C11H11NO | Simpler structure, potential biological activity |
| 6-Methylquinoline | C10H9N | Antimicrobial properties, lacks dithiolo component |
| 2-Aminobenzothiazole | C7H7N3S | Related to synthesis pathway, diverse biological activities |
Research Findings and Future Directions
Research on N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is ongoing, with a focus on its interaction with biological targets and potential therapeutic effects. Further studies are needed to fully elucidate its pharmacodynamics and explore its applications in various scientific fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume